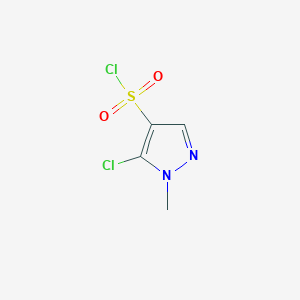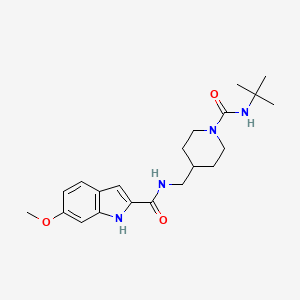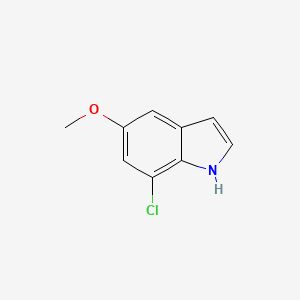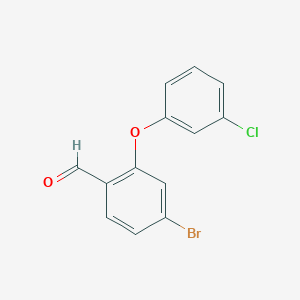
4-Bromo-2-(3-chlorophenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-(3-chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8BrClO2 and a molecular weight of 311.56 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(3-chlorophenoxy)benzaldehyde” is 1S/C13H8BrClO2/c14-12-7-9 (8-16)1-6-13 (12)17-11-4-2-10 (15)3-5-11/h1-8H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Bromo-2-(3-chlorophenoxy)benzaldehyde” is a solid substance . It has a molecular weight of 311.56 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Antimicrobial Applications
4-Bromo-2-(3-chlorophenoxy)benzaldehyde has been explored for its antimicrobial properties. In one study, compounds derived from chloro(bromo)-substituted benzaldehydes, including 4-Bromo-2-(3-chlorophenoxy)benzaldehyde, were synthesized and investigated as potential antimicrobial additives for lubricating oils and fuels (Talybov, Akhmedova, & Yusubov, 2022).
Synthetic Chemistry
This compound also plays a role in synthetic chemistry. For example, it has been used in the selective ortho-bromination of substituted benzaldoximes, a process that involves palladium-catalyzed C-H activation, crucial in the synthesis of substituted 2-bromobenzaldehydes (Dubost, Fossey, Cailly, Rault, & Fabis, 2011). Additionally, it has been involved in reactions leading to the formation of various compounds like 3,4,5-trimethoxy benzaldehyde, which are significant in the field of organic synthesis (Feng, 2002).
Medicinal Chemistry
In medicinal chemistry, compounds related to 4-Bromo-2-(3-chlorophenoxy)benzaldehyde have been synthesized and evaluated for their biological activity. For instance, arylphosphorodichloridates were reacted with a derivative to form compounds with evaluated antibacterial activity, illustrating the compound's relevance in developing new pharmaceutical agents (Prasad, Babu, Reddy, Haranath, & Reddy, 2006).
Agricultural Chemistry
In agricultural chemistry, derivatives of 4-Bromo-2-(3-chlorophenoxy)benzaldehyde have been investigated for their potential nematicidal properties, which could be valuable in managing pests in agriculture (Kumari, Singh, & Walia, 2014).
Chemical Analysis and Diagnostics
4-Bromo-2-(3-chlorophenoxy)benzaldehyde and related compounds have been used in the development of analytical methods, such as high-performance liquid chromatography (HPLC), to aid in the diagnosis of acute poisoning, indicating their importance in chemical analysis and diagnostics (Flanagan & Ruprah, 1989).
Environmental Studies
In environmental studies, research has been conducted on the formation of bromochlorodibenzo-p-dioxins from the high-temperature oxidation of chlorophenols and bromophenols, which include compounds similar to 4-Bromo-2-(3-chlorophenoxy)benzaldehyde. This research is important for understanding the environmental impact and behavior of these types of compounds (Evans & Dellinger, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-10-5-4-9(8-16)13(6-10)17-12-3-1-2-11(15)7-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIPDRFDJGOUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3-chlorophenoxy)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


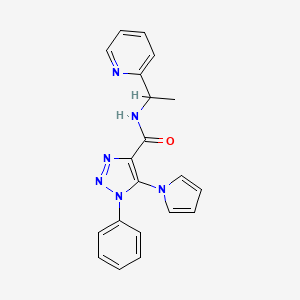
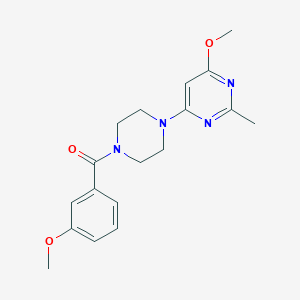

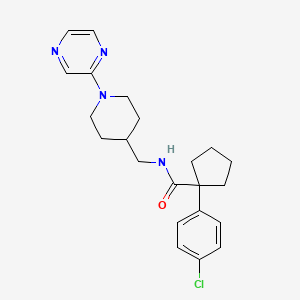
![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2447784.png)
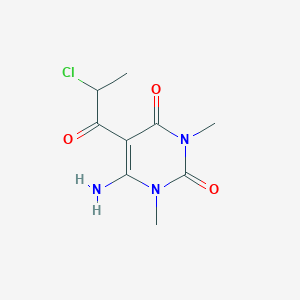
![6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2447787.png)
![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)
